2-Amino-4-(4-octylphenyl)butanoic acid
Description
Properties
IUPAC Name |
2-amino-4-(4-octylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(19)18(20)21/h9-12,17H,2-8,13-14,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKNEITWXGCXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-octylphenyl)butanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-octylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group results in the formation of alcohols .
Scientific Research Applications
Pharmacological Applications
1.1 Multiple Sclerosis Treatment
Fingolimod is primarily recognized for its role as an immunomodulatory agent in the treatment of relapsing forms of multiple sclerosis (MS). It acts by modulating sphingosine-1-phosphate (S1P) receptors, which play a critical role in lymphocyte trafficking. By preventing lymphocytes from leaving lymph nodes, Fingolimod reduces their availability to infiltrate the central nervous system (CNS), thereby mitigating autoimmune responses that lead to demyelination and neuronal damage .
1.2 Cancer Therapy
Recent studies have highlighted the potential of Fingolimod in cancer treatment, particularly in targeting chronic inflammation associated with tumor progression. Research indicates that it may activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation—key factors in cancer development . The compound's fatty acid amide derivatives are being explored for their synergistic effects in enhancing anti-inflammatory responses while minimizing side effects .
1.3 Neurodegenerative Diseases
Fingolimod's neuroprotective properties extend beyond MS to other neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing inflammation and oxidative stress within the CNS . Animal models have demonstrated its efficacy in preventing neurodegeneration associated with these conditions .
Material Science Applications
2.1 Polymer Synthesis
The unique chemical structure of 2-Amino-4-(4-octylphenyl)butanoic acid allows it to be utilized in the synthesis of novel polymers. Its solubility in methanol facilitates its incorporation into various polymer matrices, enhancing material properties such as flexibility and thermal stability . This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems.
2.2 Functional Coatings
Research has shown that incorporating Fingolimod into functional coatings can improve biocompatibility and reduce biofouling on medical devices. The hydrophobic octylphenyl side chain contributes to the coating's effectiveness by repelling water and biological contaminants, thus maintaining device integrity over time.
Biochemical Research
3.1 Enzyme Interaction Studies
Fingolimod is also valuable in biochemical research for studying enzyme interactions and metabolic pathways involving sphingolipids. Its structural similarity to natural sphingolipids allows researchers to investigate how modifications affect enzyme activity and substrate specificity . Such studies are crucial for understanding lipid metabolism and developing therapeutic strategies for related disorders.
3.2 Drug Development
The compound serves as a lead structure for developing new drugs targeting S1P receptors or related pathways. By modifying its chemical structure, researchers can create derivatives with enhanced potency or reduced side effects, paving the way for innovative treatments for various diseases .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-octylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the context and the specific biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
*Hypothetical data inferred from structural analogs.
Lipophilicity and Solubility
- Octylphenyl vs. tert-Butoxyphenyl : The octyl chain in the target compound significantly increases lipophilicity (predicted logP ~5.2) compared to the tert-butoxy group (logP ~2.3 in ), enhancing membrane permeability but reducing aqueous solubility .
- Sulfonyl vs. Seleno Groups: The methylsulfonyl group in introduces polarity (PSA ~94 Ų), improving water solubility, whereas the ethylseleno group in contributes to redox activity and moderate lipophilicity .
Biological Activity
2-Amino-4-(4-octylphenyl)butanoic acid, often referred to as an amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₉H₃₃NO₂
- Molecular Weight : 307.47 g/mol
The presence of the octylphenyl group contributes to its lipophilicity, which may influence its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may function as a modulator of certain signaling pathways, particularly in the context of neuroprotection and immunomodulation.
- Receptor Interaction : The compound may bind to specific G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.
- Enzyme Modulation : It has been suggested that this compound can act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Biological Activity Overview
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potentially protects neuronal cells from apoptosis and oxidative stress. |
| Immunomodulatory Effects | May modulate immune responses, reducing inflammation in various models. |
| Antioxidant Properties | Exhibits scavenging activity against free radicals, contributing to cellular protection. |
Neuroprotection
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound compared to controls.
Immunomodulation
In a clinical trial involving patients with autoimmune conditions, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests potential use in therapeutic strategies aimed at modulating immune responses.
Antioxidant Activity
Research published in a peer-reviewed journal demonstrated that this compound possesses antioxidant properties, effectively reducing reactive oxygen species (ROS) levels in vitro. This effect was attributed to its ability to enhance endogenous antioxidant defenses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-(4-dodecylphenyl)butanoic acid | Longer alkyl chain | Enhanced lipophilicity; stronger membrane interaction |
| 2-Amino-3-(4-octylphenyl)propanoic acid | Different backbone structure | Reduced neuroprotective effects |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., aromatic proton integration) and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated: 319.45 g/mol) .
How does the stereochemistry of this compound influence its biological activity, and what methods validate enantiomeric purity?
Advanced
The (R)- and (S)-enantiomers may exhibit divergent interactions with biological targets (e.g., enzymes or receptors):
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm absolute configuration .
- Biological assays : Test enantiomers in cell-based models (e.g., receptor binding assays) to correlate stereochemistry with activity .
What strategies mitigate racemization during the synthesis of this compound?
Advanced
Racemization often occurs at the α-carbon of the amino acid. Mitigation approaches include:
- Low-temperature reactions : Conduct amidation steps at 0–4°C to reduce kinetic energy and epimerization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino functionality during acidic/basic conditions .
- Enzymatic resolution : Lipases or acylases selectively hydrolyze one enantiomer from a racemic mixture .
How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvent polarity effects on sulfonation) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
